REACTION_CXSMILES
|
[OH:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1.[H-].[Na+].[H][H].Cl[C:20]1[CH:29]=[N:28][C:27]2[C:22](=[CH:23][C:24]([Cl:31])=[C:25]([Cl:30])[CH:26]=2)[N:21]=1.[Cl-].[Na+]>CN(C)C=O>[Cl:30][C:25]1[CH:26]=[C:27]2[C:22](=[CH:23][C:24]=1[Cl:31])[N:21]=[C:20]([O:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])=[CH:13][CH:14]=1)[CH:29]=[N:28]2 |f:1.2,5.6|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(OC(C(=O)OC)C)C=C1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC(=C(C=C2N=C1)Cl)Cl
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the reaction mixture was heated for 5 hours at ~130° C
|
Duration
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5 h
|
Type
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FILTRATION
|
Details
|
Filtering the reaction mixture
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Type
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CUSTOM
|
Details
|
yielded a small amount of insoluble material
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Type
|
EXTRACTION
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Details
|
was then extracted with 1200 cc of ether (4×300)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The ether was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude product was crystallized from CH3OH
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2N=CC(=NC2=CC1Cl)OC1=CC=C(OC(C(=O)OC)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |